molecular formula C15H14FN3OS B12158065 N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12158065
M. Wt: 303.4 g/mol
InChI Key: CHYOWEICKBVFRV-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide, with the chemical formula C₁₁H₁₆N₂OS, is a fascinating compound. It belongs to the class of thiazole-containing heterocycles and exhibits intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes::

    Thiazole Formation: The compound is synthesized by incorporating a thiazole ring. One common method involves the reaction of 4,5-dimethyl-2-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with 2-aminothiazole to yield our target compound.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically follow the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Substitution: Substituents on the aromatic ring can be replaced by other functional groups.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents and Conditions::

    Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acid chlorides.

    2-Aminothiazole: Reacts with the acid chloride to form the thiazole ring.

    Fluorinating Agents: Various reagents can introduce fluorine, such as hydrogen fluoride (HF) or N-fluorobenzenesulfonimide (NFSI).

Major Products:: The primary product is the desired N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study specific biological pathways.

    Industry: May serve as a precursor for other compounds or materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related indole derivatives and thiazole-containing molecules.

Properties

Molecular Formula

C15H14FN3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methylindole-2-carboxamide

InChI

InChI=1S/C15H14FN3OS/c1-8-9(2)21-15(17-8)18-14(20)13-7-10-6-11(16)4-5-12(10)19(13)3/h4-7H,1-3H3,(H,17,18,20)

InChI Key

CHYOWEICKBVFRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F)C

Origin of Product

United States

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